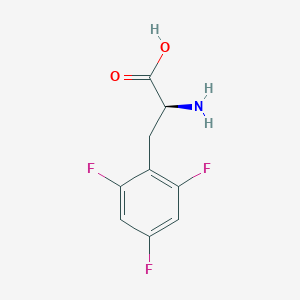

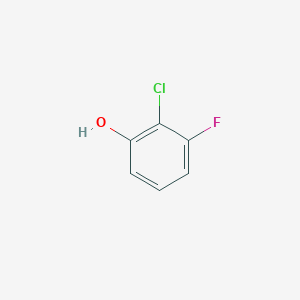

2-Chloro-3-fluorophenol

Descripción general

Descripción

2-Chloro-3-fluorophenol (2-CFP) is an organic compound belonging to the phenol family. It is a colorless to yellow-brown crystalline solid with a melting point of 65-66°C. 2-CFP is an important intermediate in the production of several pharmaceuticals and is used in the synthesis of a variety of organic compounds. It is also used as a starting material for the synthesis of chiral compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

Fluoroform (CHF3), an inexpensive and non-toxic gas, has been utilized as a difluorocarbene source to convert phenols into their difluoromethoxy derivatives, demonstrating the potential of halogenated phenols in synthesizing complex organic molecules (Thomoson & Dolbier, 2013). This illustrates the role of chloro-fluorophenols in developing novel chemical transformations.

Environmental Science Applications

Research on fluorophenols, closely related to chloro-fluorophenols, has led to advancements in environmental monitoring and remediation. For instance, the sequestration of fluorinated analogs of chlorophenols by aquatic plants was analyzed using nuclear magnetic resonance (NMR), highlighting the potential of these compounds in studying pollutant dynamics in aquatic systems (Tront & Saunders, 2007).

Biological Applications

The enzymatic oxidation of fluorophenols by tyrosinase has been studied, revealing insights into the enzymatic reaction mechanisms and the polymerization process of these compounds. Such studies are crucial for understanding biotransformation processes and designing enzymatic systems for synthetic applications (Battaini et al., 2002).

Materials Science

Iron(III) phthalocyanine supported on a spongin scaffold demonstrated high efficiency in the degradation of halophenols, including chlorophenol and fluorophenol. This study showcases the application of chloro-fluorophenols in developing advanced materials for environmental remediation (Norman et al., 2018).

Photophysical and Photocatalytic Studies

Design and synthesis of water-soluble chlorins for biological applications, where chloro-fluorophenols could serve as intermediate substrates, indicate the relevance of these compounds in preparing fluorophores and photosensitizers with high water solubility and favorable photophysical properties (Borbas et al., 2008).

Mecanismo De Acción

Target of Action

Phenolic compounds, in general, are known to interact with various enzymes and proteins within biological systems .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the chlorine and fluorine atoms on the phenolic ring of 2-Chloro-3-fluorophenol may influence these interactions, potentially altering the compound’s activity.

Biochemical Pathways

Phenolic compounds can influence a variety of biochemical pathways, often through their interactions with enzymes and proteins .

Pharmacokinetics

Phenolic compounds, in general, are known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Phenolic compounds can have a variety of effects at the molecular and cellular levels, often related to their antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-fluorophenol. For instance, factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other compounds can influence the compound’s bioavailability and interactions with its targets .

Propiedades

IUPAC Name |

2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIENEZQWQPFHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458625 | |

| Record name | 2-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-fluorophenol | |

CAS RN |

863870-86-4 | |

| Record name | 2-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

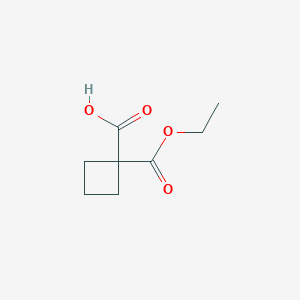

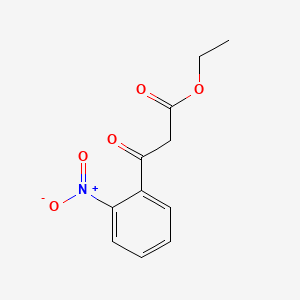

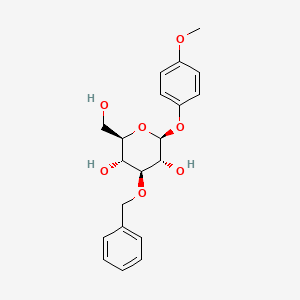

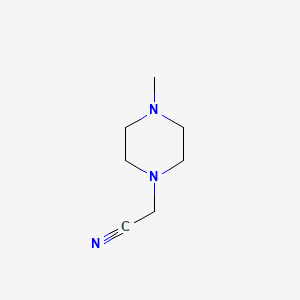

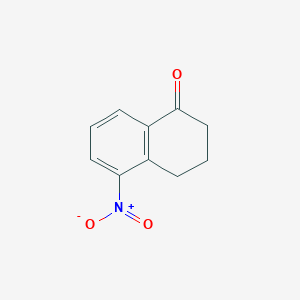

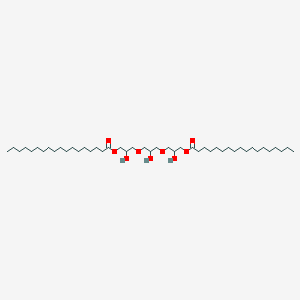

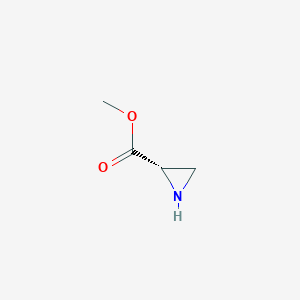

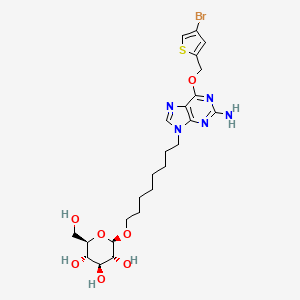

Synthesis routes and methods

Procedure details

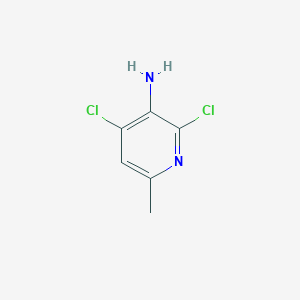

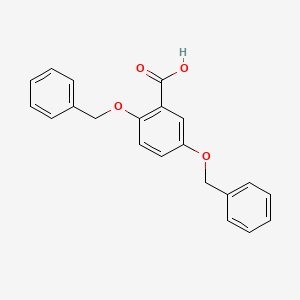

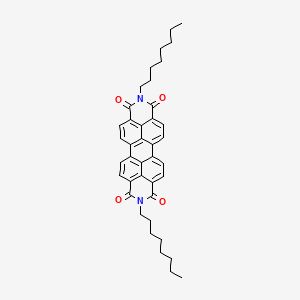

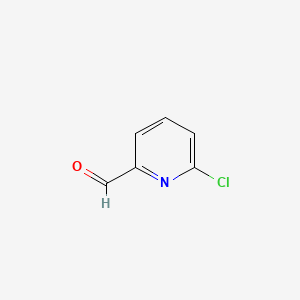

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)